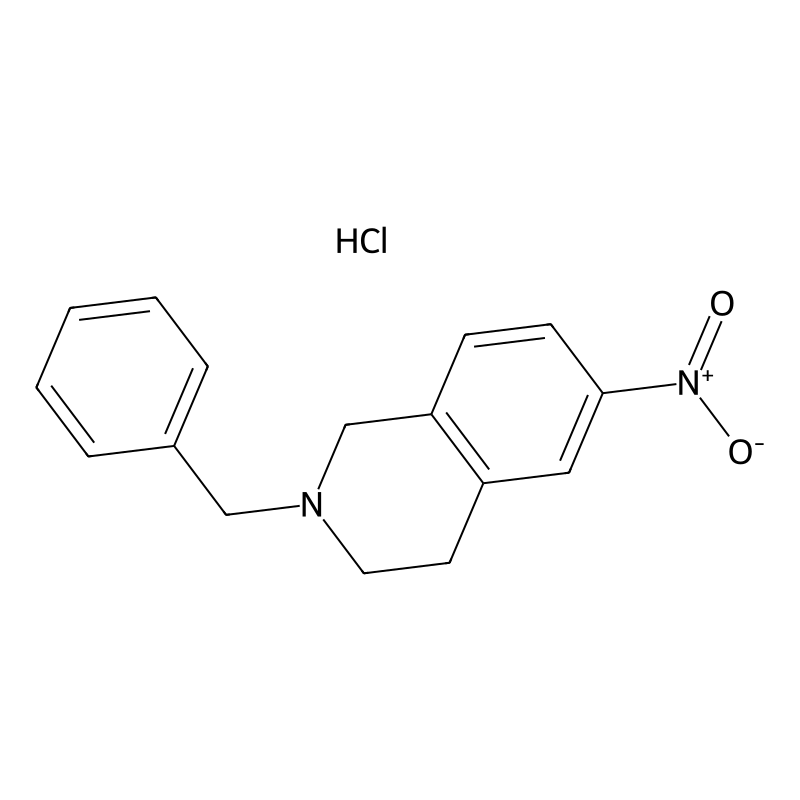

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C16H18ClN2O2. This compound belongs to the tetrahydroisoquinoline class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the benzyl and nitro groups enhances its chemical reactivity and potential therapeutic effects.

- Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.

- Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions allow for the synthesis of various derivatives, expanding its utility in organic synthesis and drug development .

2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits significant biological activities. Research indicates that tetrahydroisoquinoline derivatives possess:

- Antimicrobial Properties: Active against various bacterial strains.

- Anticancer Effects: Potential to inhibit cancer cell proliferation.

- Neuroprotective Effects: Investigated for therapeutic applications in neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

The synthesis of 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps:

- Formation of Tetrahydroisoquinoline: Starting from benzylamine and a suitable precursor like 2-(2-hydroxyethyl)-5-nitrophenol.

- Nitration: The tetrahydroisoquinoline intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids under controlled conditions.

- Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility enhancement .

The compound has a range of applications:

- Medicinal Chemistry: Used as a scaffold for developing new drugs targeting various diseases.

- Research: Studied for its potential in understanding biochemical pathways and mechanisms of action in living organisms.

- Pharmaceutical Industry: Utilized in the production of novel therapeutic agents .

Studies have shown that 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride interacts with several biological targets:

- It modulates neurotransmitter levels, which may contribute to its neuroprotective effects.

- It exhibits interactions with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy .

Similar CompoundsCompound Name Structural Features Unique Aspects 1,2,3,4-Tetrahydroisoquinoline Parent structure without substitutions Lacks functional groups that enhance reactivity 6-Amino-1,2,3,4-tetrahydroisoquinoline Reduction product of 6-nitro variant Exhibits different biological properties Quinoline Derivatives Oxidation products with distinct properties Different reactivity due to oxidation 5-Nitro-1,2,3,4-tetrahydroisoquinoline Similar nitro substitution but different position Varies in biological activity compared to the target compound

Uniqueness

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent structure without substitutions | Lacks functional groups that enhance reactivity |

| 6-Amino-1,2,3,4-tetrahydroisoquinoline | Reduction product of 6-nitro variant | Exhibits different biological properties |

| Quinoline Derivatives | Oxidation products with distinct properties | Different reactivity due to oxidation |

| 5-Nitro-1,2,3,4-tetrahydroisoquinoline | Similar nitro substitution but different position | Varies in biological activity compared to the target compound |

The uniqueness of 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride lies in its specific structural modifications that enhance both chemical reactivity and biological activity. The combination of the benzyl group and nitro functionality provides distinct pathways for synthesis and interaction with biological systems compared to other similar compounds .

This comprehensive overview highlights the significance of 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in chemical research and medicinal applications.